molecular formula C5H7Br3O B14741397 1,1,3-Tribromo-3-methyl-2-butanone CAS No. 1578-05-8

1,1,3-Tribromo-3-methyl-2-butanone

Cat. No.: B14741397
CAS No.: 1578-05-8
M. Wt: 322.82 g/mol
InChI Key: HEYKFXBVIXZIFB-UHFFFAOYSA-N
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Description

1,1,3-Tribromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H7Br3O It is a brominated ketone, characterized by the presence of three bromine atoms and a carbonyl group

Preparation Methods

The synthesis of 1,1,3-Tribromo-3-methyl-2-butanone typically involves the bromination of 3-methyl-2-butanone. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms. Here is a general synthetic route:

    Starting Material: 3-methyl-2-butanone.

    Reagents: Bromine (Br2) and anhydrous methanol.

    Reaction Conditions: The reaction is conducted in an ice-salt bath to maintain a temperature of 0-5°C. Bromine is added in a rapid, steady stream to the cooled solution of 3-methyl-2-butanone in methanol.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

Chemical Reactions Analysis

1,1,3-Tribromo-3-methyl-2-butanone undergoes various chemical reactions, including:

Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

1,1,3-Tribromo-3-methyl-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-Tribromo-3-methyl-2-butanone involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

1,1,3-Tribromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1578-05-8

Molecular Formula

C5H7Br3O

Molecular Weight

322.82 g/mol

IUPAC Name

1,1,3-tribromo-3-methylbutan-2-one

InChI

InChI=1S/C5H7Br3O/c1-5(2,8)3(9)4(6)7/h4H,1-2H3

InChI Key

HEYKFXBVIXZIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C(Br)Br)Br

Origin of Product

United States

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